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Dimethylmethoxysilane

Silica hydride stationary phase Supercritical CO₂ silanization Chromatographic surface modification

Dimethylmethoxysilane (DMMS; CAS 18033-75-5) is a monofunctional organosilicon compound with the molecular formula C₃H₁₀OSi and a molecular weight of 90.2 g/mol. It belongs to the alkylalkoxysilane class, bearing a single methoxy (–OCH₃) hydrolyzable group attached to a silicon center substituted with two methyl groups and one hydride.

Molecular Formula C3H9OSi
Molecular Weight 89.19 g/mol
CAS No. 18033-75-5
Cat. No. B099029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylmethoxysilane
CAS18033-75-5
Molecular FormulaC3H9OSi
Molecular Weight89.19 g/mol
Structural Identifiers
SMILESCO[Si](C)C
InChIInChI=1S/C3H9OSi/c1-4-5(2)3/h1-3H3
InChIKeyMDLRQEHNDJOFQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylmethoxysilane (CAS 18033-75-5) Procurement Guide: Chemical Identity and Core Reactivity Profile


Dimethylmethoxysilane (DMMS; CAS 18033-75-5) is a monofunctional organosilicon compound with the molecular formula C₃H₁₀OSi and a molecular weight of 90.2 g/mol. It belongs to the alkylalkoxysilane class, bearing a single methoxy (–OCH₃) hydrolyzable group attached to a silicon center substituted with two methyl groups and one hydride . This architecture confers a distinct reactivity profile: the Si–H moiety enables hydrosilylation chemistry, while the methoxy group provides a controlled, single-point hydrolysis–condensation pathway that avoids the cross-linking complexity of multifunctional alkoxysilanes [1]. DMMS is a volatile, colorless liquid with a boiling point of 72.6 °C at 760 mmHg and a vapor pressure of approximately 129 mmHg at 25 °C [2].

Why Dimethylmethoxysilane (CAS 18033-75-5) Cannot Be Replaced by Generic In-Class Alkoxysilanes


Superficial structural similarity among monofunctional alkylalkoxysilanes masks consequential differences in reactivity, volatility, and surface-modification efficiency that directly affect product performance and process economics. Replacing the methoxy group with ethoxy (as in dimethylethoxysilane) alters hydrolysis kinetics, changes by-product alcohol toxicity profiles, and shifts the boiling point by approximately 18 °C, impacting distillation-based purification and vapor-phase delivery . Introducing a second methoxy group (dimethyldimethoxysilane) generates cross-linked networks instead of well-defined monolayers, while moving to trimethylmethoxysilane eliminates the Si–H functionality essential for hydrosilylation-based downstream chemistry [1]. The quantitative evidence below demonstrates that these differences are not marginal—they dictate whether a silane functions as a monolayer-forming surface passivant, a hydrosilylation-active intermediate, or a cross-linking network builder.

Dimethylmethoxysilane (CAS 18033-75-5) Quantitative Differentiation Evidence Against Closest Analogs


Supercritical-CO₂ Silica Hydride Surface Coverage: DMMS vs. Triethoxysilane (TES)

Under identical supercritical CO₂ reaction conditions (100 °C, 414 bar, 3 h), dimethylmethoxysilane (DMMS) yields a silica hydride (Si–H) surface coverage of 3.39 μmol/m², compared to 4.46 μmol/m² for triethoxysilane (TES). Crucially, the relative improvement over conventional dioxane-based silanization is 2-fold for DMMS (from 2.66 μmol/m²) versus 4-fold for TES (from 0.69 μmol/m²). DMMS forms monomeric surface attachments, while TES produces polymeric cross-linked layers due to its trialkoxy moiety [1]. For applications requiring a well-defined monolayer without cross-linking, DMMS is the structurally appropriate choice despite lower absolute coverage.

Silica hydride stationary phase Supercritical CO₂ silanization Chromatographic surface modification

Silica Hydride Conversion Efficiency in sc-CO₂: DMMS Outperforms Its Own Performance in Conventional Solvent

The silica hydride (Si–H) conversion efficiency—a direct measure of successful silane grafting—achieved with DMMS in supercritical CO₂ reaches approximately 42.4%, compared to only 33.3% for the same silane in dioxane [1]. This 9.1 percentage-point absolute gain (a 27% relative improvement) demonstrates that DMMS, when used with sc-CO₂, yields a substantially more efficient surface functionalization than conventional solvent-based protocols. The enhancement is attributed to the superior pore accessibility and mass transfer properties of sc-CO₂ [1].

Si–H conversion efficiency ²⁹Si CP/MAS NMR quantification Green silanization methods

Hydrolysis Reactivity Hierarchy: Methoxy vs. Ethoxy in Monofunctional Silanes

The methoxy group (–OCH₃) in dimethylmethoxysilane hydrolyzes significantly faster than the ethoxy group (–OC₂H₅) in dimethylethoxysilane (DMES). Under acidic conditions, the general hydrolysis speed order for alkylalkoxysilanes is: Dimethoxy > Trimethoxy > Diethoxy > Triethoxy; under basic conditions: Trimethoxy > Dimethoxy > Triethoxy > Diethoxy . Although these data are class-level, they establish that for any given number of alkoxy substituents, methoxy-based silanes are kinetically more reactive than their ethoxy counterparts. Furthermore, DMMS hydrolysis liberates methanol rather than ethanol—a critical distinction when volatile organic compound (VOC) regulations or workplace exposure limits for methanol (TWA 200 ppm) versus ethanol (TWA 1000 ppm) are factored into process design [1].

Alkoxysilane hydrolysis kinetics Silane coupling agent selection Methanol vs. ethanol by-product

Boiling Point and Vapor Pressure Differentiation for Vapor-Phase Delivery Systems

Dimethylmethoxysilane exhibits a boiling point of 72.6 °C at 760 mmHg and a vapor pressure of approximately 129 mmHg at 25 °C [1]. Its closest ethoxy analog, dimethylethoxysilane (DMES; CAS 14857-34-2), has a boiling point of 90.3 °C at 760 mmHg and a vapor pressure of only 63.9 mmHg at 25 °C . The 17.7 °C boiling point difference and approximately 2-fold vapor pressure advantage (129 vs. 63.9 mmHg) make DMMS significantly more volatile. This physical property divergence is critical for applications employing vapor-phase silanization or distillation-based purification: DMMS can be removed from reaction mixtures at lower temperatures, reducing thermal degradation of sensitive products [2]. Additionally, DMMS is more volatile than trimethylmethoxysilane (TMMS; CAS 1825-61-2), which boils at 57–58 °C with a vapor pressure of ~230 mmHg at 25 °C, placing DMMS in an intermediate volatility window that balances ease of vapor delivery against excessive evaporative loss [3].

Volatility engineering Chemical vapor deposition precursor Distillation-based purification

Synthesis Yield Benchmarking for Procurement-Cost and Supply Reliability Assessment

A patented process for dimethylmethoxysilane production achieves near-quantitative yield by reacting tetramethyldisilazane with methanol at a temperature above the product boiling point, enabling rapid distillative removal that suppresses side reactions [1]. Earlier methods reported yields of 35–76% (Grignard-based) and ≥95% (photolysis of dodecamethylcyclohexasilane) [1]. By comparison, dimethyldimethoxysilane (DMDMS) synthesis via methanolysis of dimethyldichlorosilane yields DMDMS while generating HCl as a corrosive by-product requiring scrubbing infrastructure . The silazane route to DMMS avoids chlorosilane intermediates, reducing purification burden and chloride-related corrosion risks.

Methoxysilane synthesis Patent yield data Silazane route

Monofunctional Architecture Enables Controlled Monolayer Formation vs. Multifunctional Cross-Linking

Dimethylmethoxysilane possesses a single hydrolyzable methoxy group, making it a monofunctional silane that forms well-defined, monomeric surface attachments rather than cross-linked polysiloxane networks [1]. When compared with dimethyldimethoxysilane (DMDMS; two methoxy groups), DMMS yields surface Si–H species suitable for subsequent hydrosilylation without generating inter-particle cross-links that can cause agglomeration or pore blockage. In silica aerogel silylation studies, DMDMS was found to be an excellent silylating agent among methoxysilanes studied because its dual functionality provides effective capping, but this same dual functionality produces cross-linked structures undesirable for monolayer applications [2]. DMMS thus serves applications where a single-point surface tether is specifically required—such as silica hydride intermediate preparation for chromatographic stationary phases—where DMDMS would cause unwanted polymerization [1].

Self-assembled monolayer (SAM) Surface passivation Silica hydride intermediate

Dimethylmethoxysilane (CAS 18033-75-5): Evidence-Backed Application Scenarios for Procurement Decision-Making


Silica Hydride Stationary Phase Intermediate for HPLC/UHPLC Columns

DMMS is the reagent of choice for preparing silica hydride (Si–H) intermediates used in manufacturing hydrolytically stable bonded phases for liquid chromatography. Under supercritical CO₂ conditions (100 °C, 414 bar), DMMS achieves a surface coverage of 3.39 μmol/m² with a conversion efficiency of 42.4%, representing a 27% relative improvement over conventional dioxane silanization [1]. The monofunctional architecture ensures a defined monolayer with retained Si–H functionality, enabling subsequent hydrosilylation with alkenes or alkynes to generate alkyl-, phenyl-, or other functionalized stationary phases without cross-linking artifacts [1]. This scenario is supported by quantitative head-to-head data against triethoxysilane (TES).

Vapor-Phase Surface Passivation of Microfluidic and MEMS Devices

The intermediate volatility of DMMS (BP 72.6 °C, VP 129 mmHg at 25 °C) makes it well-suited for vapor-phase silanization protocols where controlled delivery and uniform monolayer deposition are required [2]. Compared with dimethylethoxysilane (BP 90.3 °C, VP 63.9 mmHg), DMMS offers approximately 2-fold higher vapor pressure at ambient temperature, facilitating faster vapor transport and more efficient surface saturation in enclosed microfluidic channels or MEMS cavities . The monofunctional nature prevents pore clogging that would occur with di- or tri-functional silanes—a critical consideration for high-aspect-ratio microstructures [1].

Moisture-Cure Silicone Formulations Requiring Rapid Tack-Free Times

In moisture-cure silicone sealant and coating formulations, the methoxy group of DMMS hydrolyzes more rapidly than the ethoxy group of dimethylethoxysilane under both acidic and basic conditions . This class-level reactivity advantage enables formulators to achieve shorter tack-free times and faster cure-through rates. The release of methanol rather than ethanol must be factored into EHS assessments, but where faster cure kinetics directly translate into productivity gains (e.g., automated assembly lines), DMMS-based formulations offer quantifiable throughput advantages .

Hydrosilylation-Active Building Block for Specialty Organosilicon Synthesis

The Si–H bond in DMMS is the reactive handle for platinum-catalyzed hydrosilylation with olefins, enabling the synthesis of functionalized organosilanes, siloxanes, and surface-modifying agents [3]. Unlike trimethylmethoxysilane, which lacks Si–H functionality, DMMS serves simultaneously as a silylating agent and a hydrosilylation substrate. The high-yield, chloride-free synthesis route (near-quantitative via silazane–methanol reaction) ensures procurement of material with low halide contamination—critical for catalyst compatibility in precious-metal-catalyzed hydrosilylation processes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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